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Compound of Interest

Compound Name:
(R)-2-(4-

Hydroxyphenoxy)propanoic acid

Cat. No.: B057728 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for (R)-2-(4-
Hydroxyphenoxy)propanoic acid, a key intermediate in the synthesis of various compounds,

including aryloxyphenoxypropionate herbicides.[1][2] The following sections detail its Nuclear

Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) profiles, offering a

valuable resource for its structural elucidation, identification, and characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique for determining the molecular structure of

organic compounds. The ¹H and ¹³C NMR data for (R)-2-(4-Hydroxyphenoxy)propanoic acid
are summarized below. Data reported in different deuterated solvents can lead to slight

variations in chemical shifts.[1]

¹H NMR Spectral Data
The proton NMR spectrum of (R)-2-(4-Hydroxyphenoxy)propanoic acid displays

characteristic signals for the aromatic, methine, methyl, and acidic protons.[1]
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Chemical
Shift (δ)
ppm

Multiplicity
Coupling
Constant
(J) Hz

Number of
Protons

Assignment Solvent

11.6 s - 1H

Carboxylic

Acid (-

COOH)

DMSO-d₆

6.68-6.61 m - 4H
Aromatic

(C₆H₄)
DMSO-d₆

4.65 m - 1H
Methine (-

CH)
DMSO-d₆

1.36 d 6.8 3H Methyl (-CH₃) DMSO-d₆

6.75 m - 4H
Aromatic

(C₆H₄)
Acetone-d₆

4.67 q 6.8 1H
Methine (-

CH)
Acetone-d₆

1.52 d 6.8 3H Methyl (-CH₃) Acetone-d₆

6.78-6.71 m - 4H
Aromatic

(C₆H₄)
CDCl₃

5.62 s - 1H
Phenolic (-

OH)
CDCl₃

4.65 q 6.8 1H
Methine (-

CH)
CDCl₃

1.59 d 6.8 3H Methyl (-CH₃) CDCl₃

¹³C NMR Spectral Data
The carbon-13 NMR spectrum provides detailed information about the carbon framework of the

molecule.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 7 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b057728?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Chemical Shift (δ) ppm Assignment Solvent

174.26 C=O (Carboxylic Acid) DMSO-d₆

153.22 C-O (Aromatic) DMSO-d₆

151.76 C-OH (Aromatic) DMSO-d₆

120.35 CH (Aromatic) DMSO-d₆

119.55 CH (Aromatic) DMSO-d₆

72.36 O-CH (Methine) DMSO-d₆

16.84 CH₃ (Methyl) DMSO-d₆

172.48 C=O (Carboxylic Acid) CDCl₃

153.69 C-O (Aromatic) CDCl₃

151.28 C-OH (Aromatic) CDCl₃

118.67 CH (Aromatic) CDCl₃

117.53 CH (Aromatic) CDCl₃

70.36 O-CH (Methine) CDCl₃

16.27 CH₃ (Methyl) CDCl₃

Infrared (IR) Spectroscopy
IR spectroscopy is utilized to identify the functional groups within a molecule through their

characteristic absorption of infrared radiation. The IR spectrum of (R)-2-(4-
Hydroxyphenoxy)propanoic acid confirms the presence of hydroxyl, carbonyl, and ether

functionalities.[1]

Wavenumber (cm⁻¹) Description Functional Group

3300-2500 Broad absorption O-H stretch (Carboxylic Acid)

3265 Very strong absorption O-H stretch (Phenol)

1707 Very strong absorption C=O stretch (Carboxylic Acid)
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Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its

fragments, which helps in determining the molecular weight and elemental composition.

Parameter Value

Molecular Formula C₉H₁₀O₄

Molecular Weight 182.17 g/mol

Predicted m/z for [M+H]⁺ 183.0652

Predicted m/z for [M-H]⁻ 181.0506

Experimental Protocols
The following sections describe the general methodologies for obtaining the spectroscopic data

presented.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectra are typically recorded on a 400 MHz or 500 MHz spectrometer. The

sample is dissolved in a deuterated solvent such as DMSO-d₆, Acetone-d₆, or CDCl₃.[3]

Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an

internal standard.[4] Data processing involves Fourier transformation of the free induction

decay (FID) signal.

Infrared (IR) Spectroscopy
The IR spectrum is commonly obtained using the potassium bromide (KBr) pellet method. A

small amount of the solid sample is intimately mixed with dry KBr powder. The mixture is then

pressed into a thin, transparent disk using a hydraulic press. The spectrum is recorded using a

Fourier-transform infrared (FTIR) spectrometer, with absorption frequencies reported in

wavenumbers (cm⁻¹).[1]

Mass Spectrometry (MS)
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High-resolution mass spectrometry (HRMS) can be performed using techniques such as

Electrospray Ionization (ESI) coupled with a Time-of-Flight (TOF) or Orbitrap mass analyzer.

The sample is dissolved in a suitable solvent (e.g., methanol or acetonitrile) and introduced into

the ion source. The instrument is operated in either positive or negative ion mode to detect the

protonated ([M+H]⁺) or deprotonated ([M-H]⁻) molecular ions, respectively.

Workflow for Spectroscopic Analysis
The following diagram illustrates a typical workflow for the spectroscopic characterization of a

chemical compound like (R)-2-(4-Hydroxyphenoxy)propanoic acid.
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Caption: General workflow for spectroscopic analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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